molecular formula C16H21NO4 B2904344 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid CAS No. 2248416-91-1

2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid

Cat. No. B2904344
CAS RN: 2248416-91-1
M. Wt: 291.347
InChI Key: FYLYTNYVTMGCTK-UHFFFAOYSA-N
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Description

2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. It is also known as MPMPA or 5-MeO-AMT-2-carboxylic acid. This compound has gained significant attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This results in the modulation of neurotransmitter release, leading to changes in mood, cognition, and perception. It has also been found to inhibit the activity of cyclooxygenase-2, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have effects on serotonin levels, leading to changes in mood and perception. It has also been found to have analgesic and anti-inflammatory effects, which may be due to its inhibition of cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid in lab experiments include its potential applications in the study of psychiatric disorders and pain and inflammation. However, its limited availability and high cost may be a limitation for some researchers.

Future Directions

There are several future directions for the study of 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid. These include further studies on its mechanism of action and its potential applications in the treatment of psychiatric disorders and pain and inflammation. Additionally, studies on its pharmacokinetics and toxicity may provide important information for its potential use in medicine.

Synthesis Methods

The synthesis of 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid is a multi-step process. The first step involves the reaction of 5-methoxy-1-phenylpentan-1-one with hydroxylamine hydrochloride to form 5-methoxy-1-phenylpentan-1-oxime. The oxime is then reduced to form 5-methoxy-1-phenylpentan-1-amine. The amine is then reacted with ethyl 2-chloroacetate to form this compound.

Scientific Research Applications

2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid has potential applications in scientific research. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the study of psychiatric disorders such as depression and anxiety. It has also been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-(5-methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-7-14(8-15(18)19)10-17(9-12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYTNYVTMGCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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